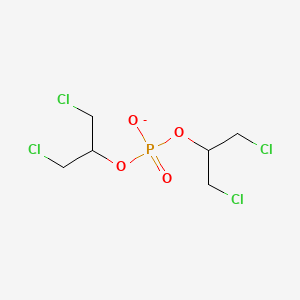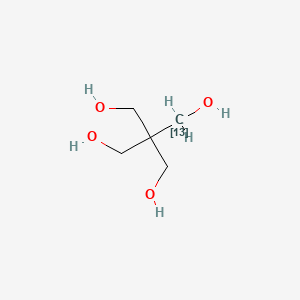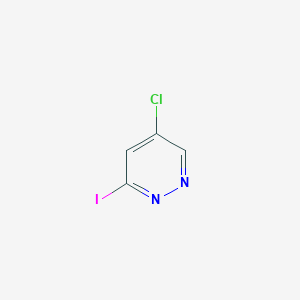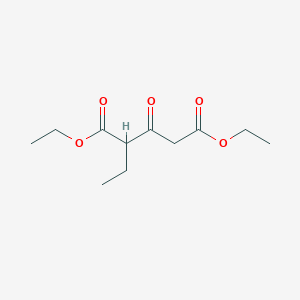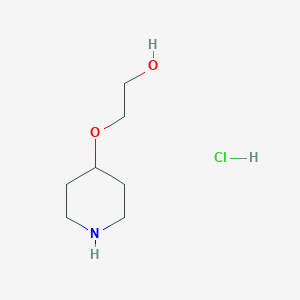![molecular formula C7H11NO2 B13977220 Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate CAS No. 50990-03-9](/img/structure/B13977220.png)
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-azabicyclo[210]pentane-5-carboxylate is a bicyclic compound that features a nitrogen atom within its structure This compound is of interest due to its unique bicyclic framework, which imparts distinct chemical and physical properties
Métodos De Preparación
The synthesis of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of a precursor containing an azido group and an ester functionality. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Ring-opening reactions: The bicyclic structure can be opened under certain conditions, leading to the formation of different products.
Aplicaciones Científicas De Investigación
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its stability and use in drug design as a bioisostere.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: Another bicyclic compound with applications in synthetic chemistry.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
50990-03-9 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
Clave InChI |
GLYBYWRAAVXUBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2C1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


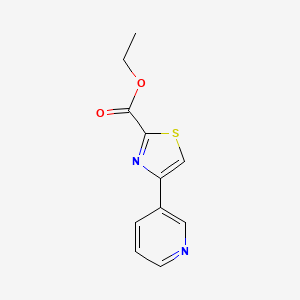
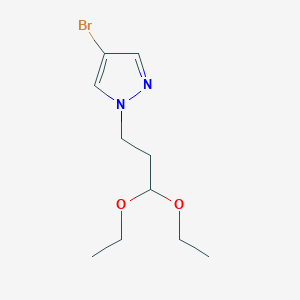
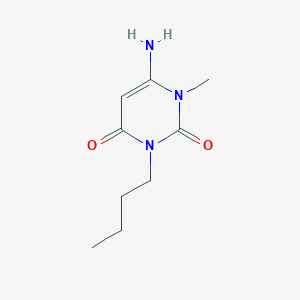
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)


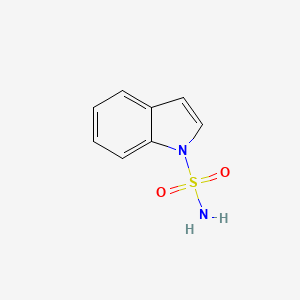
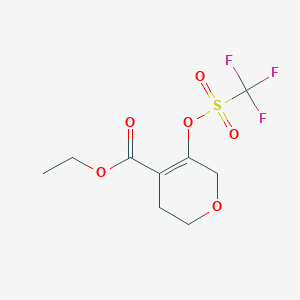
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
